N-Acetylsolasodine
Overview
Description
N-Acetylsolasodine is a steroidal alkaloid derived from solasodine, a naturally occurring compound found in various species of the Solanaceae family, such as Solanum melongena (eggplant) and Solanum tuberosum (potato). This compound is known for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylsolasodine can be synthesized from solasodine through an acetylation reaction. The process involves treating solasodine with acetic anhydride in the presence of a base such as pyridine at ambient temperature. This reaction results in the formation of this compound along with possible epimerization at the spiro carbon atom .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of solasodine from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure solasodine. The subsequent acetylation step is carried out under controlled conditions to ensure high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetylsolasodine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-cyano and A-nor-3-aza derivatives, which exhibit different physiological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other steroidal alkaloids and glycoalkaloids.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Medicine: N-Acetylsolasodine exhibits anticancer, antiviral, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and as a bioactive compound in agricultural products
Mechanism of Action
N-Acetylsolasodine exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Solasodine: The parent compound of N-Acetylsolasodine, known for its similar biological activities.
Solamargine: Another steroidal alkaloid with potent anticancer properties.
Solasonine: A glycoalkaloid with antiviral and anticancer activities
Uniqueness
This compound is unique due to its acetyl group, which enhances its stability and bioavailability compared to its parent compound, solasodine. This modification also influences its interaction with biological targets, potentially leading to improved therapeutic efficacy .
Properties
IUPAC Name |
1-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-1'-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45NO3/c1-17-8-13-29(30(16-17)19(3)31)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26,32H,7-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAZKNVJWYDQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)N(C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275955, DTXSID30974341 | |
Record name | 1-(3-hydroxyspirosol-5-en-28-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Hydroxyspirosol-5-en-28-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60509-33-3, 58822-29-0 | |
Record name | 1-(3-hydroxyspirosol-5-en-28-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Hydroxyspirosol-5-en-28-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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